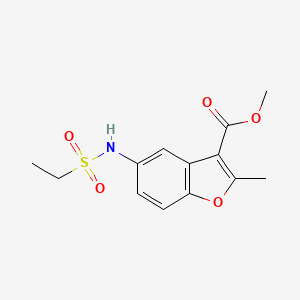![molecular formula C19H27N3O2 B5616192 N'-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide](/img/structure/B5616192.png)
N'-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide is a chemical compound with the molecular formula C19H27N3O2. It is known for its unique structure, which includes a cycloheptylidene group, a morpholine ring, and a benzohydrazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-(morpholin-4-yl)benzonitrile by reacting morpholine with 4-chlorobenzonitrile in the presence of anhydrous potassium carbonate. This intermediate is then hydrolyzed to form 4-(morpholin-4-yl)benzoic acid, which is subsequently converted to 4-(morpholin-4-yl)benzoyl chloride using thionyl chloride. The final step involves the reaction of 4-(morpholin-4-yl)benzoyl chloride with hydrazine hydrate to yield 4-(morpholin-4-yl)benzohydrazide. This compound is then treated with cycloheptanone to form N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mécanisme D'action
The mechanism of action of N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The morpholine ring and benzohydrazide moiety are thought to play a crucial role in its biological activity, potentially by binding to enzymes or receptors involved in microbial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Cyclooctylidene-4-[(morpholin-4-yl)methyl]benzohydrazide: Similar structure with an octylidene group instead of a heptylidene group.
4-(Morpholin-4-yl)benzohydrazide: Lacks the cycloheptylidene group but retains the morpholine and benzohydrazide moieties.
Uniqueness
N’-Cycloheptylidene-4-[(morpholin-4-YL)methyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(cycloheptylideneamino)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-19(21-20-18-5-3-1-2-4-6-18)17-9-7-16(8-10-17)15-22-11-13-24-14-12-22/h7-10H,1-6,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPGHVVKPYDIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8aS)-2-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5616111.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)


![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)
![3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5616143.png)
![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)
![N,N-diisopropyl-2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5616146.png)
![3-[(2-phenoxyphenyl)carbamoyl]propanoic acid](/img/structure/B5616164.png)
![1-benzyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5616180.png)

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B5616191.png)
